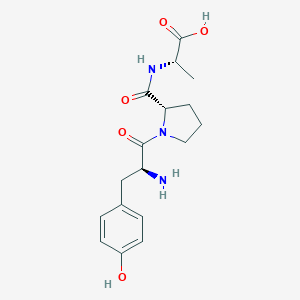![molecular formula C22H20N2O3S B527096 N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide
Overview
Description
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne. The thiazole ring can be prepared by the reaction of α-haloketones with thiourea.
The final step involves the coupling of the benzofuran and thiazole intermediates with 2-chloro-N-(4-(4-methyl-1,3-thiazol-2-yl)phenoxy)acetamide under basic conditions to form the target compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield benzofuran-2-carboxylic acid derivatives, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving benzofuran and thiazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors involved in oxidative stress, while the thiazole ring could modulate biological activities through interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.
Uniqueness
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is unique due to the combination of benzofuran and thiazole moieties within a single molecule. This structural feature may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H20N2O3S/c1-14-13-28-22(23-14)16-7-9-18(10-8-16)26-12-21(25)24-15(2)20-11-17-5-3-4-6-19(17)27-20/h3-11,13,15H,12H2,1-2H3,(H,24,25) |
InChI Key |
SXIRGDLLSGDIFQ-UHFFFAOYSA-N |
SMILES |
O=C(NC(C1=CC2=CC=CC=C2O1)C)COC3=CC=C(C4=NC(C)=CS4)C=C3 |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC4=CC=CC=C4O3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ENA739155; ENA 739155; ENA-739155 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)
![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide](/img/structure/B527214.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)





